6-Chloro-6-deoxy-alpha-d-glucopyranose

Vue d'ensemble

Description

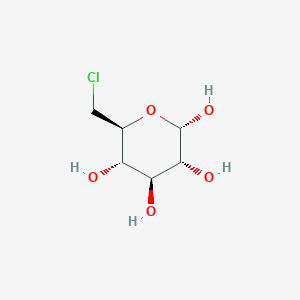

6-Chloro-6-deoxy-alpha-d-glucopyranose is a derivative of glucose where the hydroxyl group at the sixth position is replaced by a chlorine atom. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. It is a white to pale beige solid that is slightly soluble in water and methanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose typically involves the chlorination of glucose derivatives. One common method is the reaction of glucose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-6-deoxy-alpha-d-glucopyranose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the compound can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution: Formation of 6-hydroxy-6-deoxy-alpha-d-glucopyranose.

Oxidation: Formation of 6-carboxy-6-deoxy-alpha-d-glucopyranose.

Reduction: Formation of 6-hydroxy-6-deoxy-alpha-d-glucopyranose.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Reactant in Synthesis : It is primarily used as a reactant in the synthesis of more complex molecules, including antidiabetic compounds like 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose . This derivative exhibits enhanced glucose transport-stimulating activity and is crucial for developing new therapeutic agents.

2. Biology

- Glucose Metabolism : Research indicates that 6-Chloro-6-deoxy-alpha-d-glucopyranose plays a role in glucose metabolism by stimulating insulin receptor (IR) signaling pathways. Studies have shown that its derivatives can induce rapid glucose uptake comparable to insulin in adipocytes, thus providing insights into potential treatments for diabetes .

3. Medicine

- Therapeutic Potential : The compound has been investigated for its applications in treating diabetes and other metabolic disorders. Notably, animal studies demonstrated that derivatives like 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose significantly reduced blood glucose levels in diabetic mice models . This suggests a potential for developing oral medications that mimic insulin's effects without the associated risks of cancer cell proliferation.

4. Industry

- Biochemical Reagents : It is utilized in producing various biochemical reagents and as an intermediate in pharmaceutical synthesis. Its ability to modulate glucose metabolism makes it a candidate for developing antidiabetic medications.

Case Studies

Limitations and Future Directions

Despite its promising applications, there are limitations regarding the toxicity of this compound and the complexity of its synthesis. Future research should focus on:

- Alternative Synthesis Methods : Developing more efficient synthetic routes to reduce costs and improve yields.

- Exploration of Biological Applications : Investigating other potential therapeutic uses beyond diabetes management.

- Material Science Applications : Exploring its utility as a precursor for novel materials in biotechnology and pharmaceuticals.

Mécanisme D'action

6-Chloro-6-deoxy-alpha-d-glucopyranose exerts its effects primarily through the activation of insulin receptors. It binds to the insulin receptor with high affinity, leading to the phosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the PI3K/Akt pathway. This results in increased glucose uptake by cells and improved glucose tolerance . Unlike insulin, it selectively induces phosphorylation of the insulin receptor without activating the insulin-like growth factor 1 receptor (IGF1R), reducing the risk of carcinogenesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-d-glucopyranose: A derivative with additional galloyl groups, showing higher glucose transport stimulatory activity.

6-Chloro-6-deoxyglucitol: A reduced form of 6-Chloro-6-deoxy-alpha-d-glucopyranose.

6-Chloro-6-deoxysucrose: A disaccharide derivative with similar structural modifications.

Uniqueness

This compound is unique due to its selective activation of insulin receptors without affecting IGF1R, making it a promising candidate for diabetes treatment with lower carcinogenic potential . Its structural simplicity compared to its derivatives also makes it easier to synthesize and study .

Activité Biologique

6-Chloro-6-deoxy-alpha-d-glucopyranose is a derivative of glucose where the hydroxyl group at the sixth position is substituted with a chlorine atom. This modification has significant implications for its biological activity, particularly in glucose metabolism and insulin signaling pathways. This article delves into the compound's mechanisms, pharmacokinetics, and its potential therapeutic applications, particularly in diabetes management.

The primary mechanism of action for this compound involves its ability to stimulate the insulin receptor (IR) signaling pathway. This pathway is crucial for glucose uptake in cells, mimicking the effects of insulin. Research indicates that this compound can induce rapid and sustained glucose uptake, comparable to insulin itself.

Key Findings

- Insulin Mimetic Activity : In vitro studies show that this compound activates IR and downstream signaling pathways, leading to enhanced glucose transport in insulin-responsive cells such as CHO-IR stable cells and 3T3-L1 adipocytes .

- Phosphorylation Dynamics : The phosphorylation of IR occurs within minutes of treatment, with significant activation of Akt, a key signaling molecule in glucose metabolism, observed shortly after .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests efficient absorption and distribution in biological systems. Its derivatives have demonstrated prolonged effects on blood glucose levels, indicating potential for therapeutic use in chronic conditions like diabetes.

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | High |

| Half-life | Variable (dependent on dosage) |

| Distribution | Systemic |

Biological Activity

The biological activity of this compound has been extensively studied in various animal models. Its efficacy in lowering blood glucose levels has been documented through multiple studies.

Case Studies

- Diabetic Mouse Models : In studies involving Type 1 and Type 2 diabetic mice, administration of this compound led to significant reductions in blood glucose levels. For instance, treated T2D mice exhibited a dramatic decline in plasma glucose within three weeks, maintaining levels closer to healthy controls throughout the study period .

- Glucose Tolerance Tests : In glucose tolerance tests, this compound-treated mice showed significantly reduced peak blood glucose levels compared to untreated controls, highlighting its potential as an antidiabetic agent .

Cellular Effects

The compound influences various cellular functions:

- Cell Signaling : It modulates key signaling pathways involved in metabolism and gene expression.

- Metabolic Flux : Studies suggest alterations in metabolic pathways that could enhance overall cellular energy utilization.

Molecular Mechanism

At the molecular level, this compound may interact with various biomolecules:

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in carbohydrate metabolism.

- Gene Expression Modulation : Changes in gene expression patterns have been observed following treatment with this compound.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWDIHPSUCUMFU-DVKNGEFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28528-86-1 | |

| Record name | 6-Chloro-6-deoxy-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.